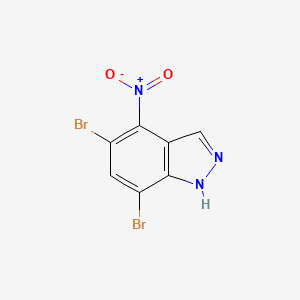

5,7-Dibromo-4-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N3O2/c8-4-1-5(9)7(12(13)14)3-2-10-11-6(3)4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQPGALMQJANNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=NN2)C(=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dibromo 4 Nitro 1h Indazole and Analogs

Approaches to the Indazole Core: General Synthesis and Regiocontrol

The construction of the indazole scaffold is a pivotal step in the synthesis of its derivatives. Various methods have been developed, ranging from classical cyclization reactions to modern catalyzed processes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Transition Metal-Catalyzed Routes to Indazoles

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of indazoles is no exception. bohrium.comresearchgate.netresearchgate.net These methods often proceed via C-H activation, cross-coupling, or cyclization reactions, providing access to a wide array of substituted indazoles. researchgate.netresearchgate.netnih.gov

Rhodium and copper co-catalyzed systems have been effectively used for the synthesis of 1H-indazoles from ethyl benzimidates and nitrosobenzenes through a sequential C-H bond activation and intramolecular cascade annulation. nih.gov Similarly, rhodium(III) catalysis has enabled the synthesis of indazole derivatives from ketoxime ethers and 4-toluenesulfonamide via an intermolecular C-H amination and N-N bond formation sequence. nih.gov Palladium-catalyzed reactions are also prevalent, with methods involving the intramolecular C-H amination of aminohydrazones and the direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones. nih.gov

Recent advancements have also highlighted the use of cobalt catalysts. A notable example is the development of an air-stable cationic Co(III) catalyst for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes followed by in situ cyclization and aromatization. nih.gov This method is advantageous due to its operational simplicity and the use of a cost-effective catalyst. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |

| [CpRhCl₂]₂/AgSbF₆ | Ketoxime ethers, 4-Toluenesulfonamide | Indazole derivatives | nih.gov |

| Palladium | Aminohydrazones | 1H-Indazoles | nih.gov |

| CpCo(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.gov |

| Copper(I) oxide nanoparticles | 2-Bromobenzaldehydes, Primary amines, Sodium azide (B81097) | 2H-Indazoles | organic-chemistry.org |

Metal-Free and Green Chemistry Synthetic Protocols for Indazoles

In response to the growing demand for sustainable chemical processes, metal-free and green chemistry approaches for indazole synthesis have gained significant traction. bohrium.combenthamdirect.com These methods often utilize readily available and less toxic reagents and solvents, minimizing environmental impact. organic-chemistry.orgacs.org

A practical, metal-free synthesis of 1H-indazoles has been developed from o-aminobenzoximes under mild conditions using methanesulfonyl chloride and triethylamine (B128534). acs.orgnih.govscispace.com This method is notable for its mild reaction conditions and good to excellent yields. acs.orgnih.gov Another metal-free approach involves the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and tolerant of a broad range of functional groups. organic-chemistry.orgorganic-chemistry.org

Green chemistry principles are also being applied, for instance, through the use of sustainable catalysts and solvents. One such example is the synthesis of 2-phenyl-2H-indazoles using heterogeneous copper oxide nanoparticles supported on activated carbon in a green solvent like PEG-400. acs.org The use of natural catalysts, such as lemon peel powder under ultrasound irradiation, has also been explored for the synthesis of 1H-indazoles. researchgate.net

Cyclization Reactions in Indazole Formation

Cyclization reactions are fundamental to the formation of the indazole ring. These reactions can be broadly categorized and often dictate the final substitution pattern of the heterocyclic core.

Reductive Cyclization: This strategy is commonly employed for the synthesis of indazoles from ortho-nitro-substituted precursors. For example, the reductive cyclization of o-nitrobenzylidene amines using a molybdenum-based catalyst and a phosphine (B1218219) reducing agent can yield 2-aryl-2H-indazoles. organic-chemistry.org

[3+2] Cycloaddition: This powerful method involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole (B372694) ring of the indazole system. A prominent example is the [3+2] cycloaddition of diazo compounds with arynes, which provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org Similarly, the reaction of arynes with hydrazones can also construct the 1H-indazole skeleton. organic-chemistry.org

Annulation: Annulation reactions involve the formation of a new ring onto a pre-existing one. For instance, the palladium-mediated oxidative benzannulation of pyrazoles with internal alkynes can construct the benzene (B151609) ring of the indazole system. nih.gov

Strategies for Introducing Bromo and Nitro Substituents on Indazole Scaffolds

Once the indazole core is formed, the introduction of bromo and nitro groups at specific positions is crucial for obtaining the target compound, 5,7-Dibromo-4-nitro-1H-indazole. The regioselectivity of these electrophilic substitution reactions is highly dependent on the reaction conditions and the existing substituents on the indazole ring.

Halogenation Reactions: Regioselective Bromination of Indazoles

The regioselective bromination of indazoles is a key step in the synthesis of 5,7-dibromo-substituted analogs. The positions of bromination (C3, C5, and C7 being common) are influenced by the electronic nature of the indazole ring and the brominating agent used.

A metal-free method for the regioselective halogenation of 2H-indazoles has been developed, allowing for the synthesis of mono- and poly-halogenated products by fine-tuning the reaction conditions. rsc.org This approach often utilizes N-halosuccinimides (NXS) as the halogen source in environmentally friendly solvents. rsc.org For instance, the direct C-H bromination of 2-phenyl-2H-indazole with Br₂ can lead to a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles, highlighting the challenges in achieving high regioselectivity. rsc.org

More controlled bromination can be achieved. For example, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been accomplished using N-bromosuccinimide (NBS). nih.govrsc.org Further treatment of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS can lead to the formation of the 5,7-dibrominated compound. nih.gov

Nitration Reactions: Regioselective Nitration of Indazoles

The introduction of a nitro group onto the indazole ring is typically achieved through electrophilic nitration. The position of nitration is highly dependent on the reaction conditions and the directing effects of existing substituents.

The nitration of indazole itself can lead to a mixture of isomers. For the synthesis of 4-nitroindazoles, specific strategies are required. The regioselective synthesis of 4-nitroindazole N1- and N2-ribonucleosides has been described, where the control of reaction time in a Silyl Hilbert-Johnson glycosylation dictates the isomeric outcome. nih.gov

Furthermore, the nucleophilic substitution of hydrogen (SNH) has been utilized for the synthesis of 4-substituted indazoles. This method involves the regioselective reaction of N-alkyl-7-nitroindazoles with arylacetonitriles to introduce a substituent at the C4 position. africaresearchconnects.com While this is not a direct nitration at C4, it highlights a strategy to access 4-substituted-7-nitroindazoles.

Direct nitration at the C3 position of 2H-indazoles has been achieved using an iron-promoted radical C-H nitration method, which is notable for being chelation-free. rsc.org The nitration of various substituted 2-methylacetanilides can also be used to produce a range of nitroindazoles, including 4-nitroindazole, 5-nitroindazole (B105863), 6-nitroindazole, and 7-nitroindazole. google.com Studies on the reaction of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives with formaldehyde (B43269) in acidic conditions have also been conducted, providing insights into the reactivity of these nitro-substituted indazoles. acs.orgnih.gov

Sequential Functionalization for Poly-substituted Indazole Derivatives

The construction of poly-substituted indazoles often relies on the sequential introduction of functional groups onto a pre-existing indazole core or its precursors. This approach allows for precise control over the substitution pattern.

A common strategy involves the direct functionalization of the indazole ring system. For instance, the C-H functionalization of 2H-indazoles has emerged as an efficient method for creating diverse derivatives. researchgate.netrsc.org Transition metal-catalyzed reactions, such as those employing rhodium, have enabled the regioselective introduction of various groups at the C3 and other positions of the indazole ring. researchgate.netnih.gov These methods often involve a directing group to guide the catalyst to a specific C-H bond, allowing for controlled functionalization.

Another key reaction in sequential functionalization is halogenation, particularly bromination. The regioselective bromination of 4-substituted 1H-indazoles at the C7 position has been achieved using N-bromosuccinimide. nih.gov This C7-bromo intermediate can then undergo further transformations, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to introduce aryl groups at this position. nih.gov This two-step process from 4-sulfonamido-1H-indazoles provides a pathway to novel C7-substituted indazoles. nih.gov

The synthesis of 1-aryl-5-nitro-1H-indazoles has been accomplished through domino reactions involving nucleophilic aromatic substitution (SNAr). researchgate.net This method highlights the use of activating groups, such as the nitro group, to facilitate the introduction of substituents.

The following table summarizes various sequential functionalization strategies for indazole derivatives:

| Strategy | Reagents/Catalysts | Position(s) Functionalized | Key Findings | Reference |

| C-H Acylmethylation | Cp*Rh(III), Sulfoxonium ylides | ortho-position of 2-phenylindazole | Enables regioselective access to a variety of ortho-acylmethylated 2-phenylindazole derivatives. researchgate.net | researchgate.net |

| C7-Bromination | N-bromosuccinimide | C7 | Direct and efficient regioselective bromination of 4-substituted 1H-indazoles. nih.gov | nih.gov |

| C7-Arylation | Pd-catalyzed Suzuki-Miyaura coupling | C7 | Successful arylation of C7-bromo-4-substituted-1H-indazoles with boronic acids. nih.gov | nih.gov |

| C-H Amination | Iodine, Potassium iodide, Sodium acetate | Aryl C-H | Direct aryl C-H amination of ketone hydrazones to form 1H-indazoles. nih.gov | nih.gov |

| Oxidative Benzannulation | Pd(OAc)₂, P(tBu)₃·HBF₄ | Benzene ring formation | Synthesis of 1H-indazoles from pyrazoles and internal alkynes. nih.gov | nih.gov |

Derivatization from Precursor Indazole Scaffolds toward this compound

The synthesis of this compound often starts from a simpler indazole precursor, which is then elaborated through a series of reactions. A common precursor is 4-nitro-1H-indazole. chemicalbook.comapolloscientific.co.uk

The synthesis of 4-nitro-1H-indazole can be achieved from 2-methyl-3-nitroaniline (B147196) through a diazotization reaction using sodium nitrite (B80452) in acetic acid. chemicalbook.com This foundational scaffold can then undergo further functionalization.

The introduction of bromine atoms at the 5 and 7 positions is a key step. While specific details for the direct synthesis of this compound are not extensively documented in the provided search results, the synthesis of related di-halogenated indazoles provides insight. For example, 5,7-dichloroindazole has been prepared from 2-methyl-4,6-dichloroacetanilide. google.com This suggests that a similar pathway starting from a suitably substituted aniline (B41778) or acetanilide (B955) precursor could be employed for the dibromo-nitro analog.

The general approach involves:

Nitration: Introduction of a nitro group onto a substituted aniline or a related precursor.

Bromination: Introduction of bromine atoms at the desired positions. The order of nitration and bromination can vary depending on the directing effects of the substituents.

Cyclization: Formation of the indazole ring, often through diazotization of an o-toluidine (B26562) derivative followed by cyclization. google.com

For instance, the synthesis of 6-bromo-4-nitro-1H-indazole has been reported, starting from the nitration and bromination of a precursor, followed by cyclization. google.com This provides a template for the synthesis of other brominated and nitrated indazoles.

The following table outlines a general synthetic pathway and key intermediates for related compounds:

| Target Compound | Precursor | Key Reaction Steps | Reference |

| 4-Nitro-1H-indazole | 2-Methyl-3-nitroaniline | Diazotization with sodium nitrite in acetic acid. chemicalbook.com | chemicalbook.com |

| 5,7-Dichloroindazole | 2-Methyl-4,6-dichloroacetanilide | Cyclization. | google.com |

| 6-Bromo-4-nitro-1H-indazole | Not specified | Nitration, bromination, diazotization, and cyclization. google.com | google.com |

| 7-Nitroindazole | 2-Methyl-6-nitroaniline | Diazotization and cyclization. google.com | google.com |

Efficiency and Scalability Considerations in Indazole Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Efficiency and scalability are paramount for the practical application of synthetic methodologies.

Several studies have focused on developing scalable and efficient syntheses for indazole derivatives. For example, a metal-free, one-pot protocol for the synthesis of indazoles from 2-aminophenones and hydroxylamine derivatives has been developed. acs.org This method is operationally simple, insensitive to air and moisture, and has been demonstrated on a gram scale. acs.org

Another scalable approach involves the selective N1-alkylation of indazoles. nih.govrsc.org Through data-driven process development, a highly selective and practical method was established and safely demonstrated on a 100 g scale, with potential for further scale-up. nih.gov This highlights the importance of process optimization for large-scale manufacturing.

Key factors for achieving efficiency and scalability include:

Use of readily available and inexpensive starting materials.

Minimizing the number of synthetic steps.

Developing one-pot reactions to reduce purification steps. researchgate.netacs.org

Avoiding hazardous reagents and reaction conditions.

Optimizing reaction conditions for high yield and purity.

Ensuring the robustness and reproducibility of the process.

The following table summarizes key aspects of scalable indazole syntheses:

| Synthetic Approach | Key Features | Scale | Reference |

| Metal-free indazole synthesis | One-pot, mild conditions, insensitive to air/moisture. acs.org | Gram scale | acs.org |

| Selective N1-indazole alkylation | Highly selective, practical, broad scope. nih.govrsc.org | 100 g scale | nih.gov |

| Synthesis of 3,5,7-trisubstituted 1H-indazoles | Eight steps, 40% overall yield. researchgate.net | Scalable preparation | researchgate.net |

| Intramolecular Ullmann-type reaction | Use of high-throughput screening and statistical modeling for optimization. acs.org | Laboratory scale with scale-up potential | acs.org |

Structural Elucidation and Spectroscopic Characterization of 5,7 Dibromo 4 Nitro 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For substituted indazoles, including 5,7-Dibromo-4-nitro-1H-indazole derivatives, NMR is indispensable for assigning isomeric and positional arrangements of substituents on the bicyclic ring system.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a fundamental tool for determining the structure of organic molecules by providing information about the number, environment, and coupling of hydrogen atoms. In the context of this compound derivatives, the chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the bromine and nitro substituents.

The ¹H NMR spectrum of the parent 1H-indazole shows distinct signals for its protons. For instance, in DMSO-d₆, the proton at position 3 (H-3) typically appears as a singlet, while the protons on the benzene (B151609) ring exhibit characteristic splitting patterns based on their coupling with adjacent protons. The introduction of substituents dramatically alters this pattern. In a this compound system, the remaining aromatic proton at position 6 (H-6) would be expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift would be influenced by the deshielding effects of the neighboring nitro and bromo groups.

The position of the NH proton of the indazole ring is also a key diagnostic feature in the ¹H NMR spectrum, often appearing as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. The specific chemical shift of the NH proton can provide clues about intermolecular interactions, such as hydrogen bonding.

| Proton | Typical Chemical Shift Range (ppm) in DMSO-d₆ | Multiplicity |

| NH | 12.0 - 14.0 | broad singlet |

| H-3 | ~8.2 | singlet |

| H-6 | Dependent on substitution, expected to be downfield | singlet |

This table provides hypothetical ¹H NMR data for this compound based on general principles and data for related compounds. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the ¹³C NMR spectrum would be expected to show signals for all seven carbon atoms of the indazole ring. The carbons directly attached to the electron-withdrawing bromine and nitro groups (C-5, C-7, and C-4) will be significantly deshielded and appear at downfield chemical shifts. Conversely, the other carbon atoms will also experience shifts based on their position relative to these substituents. The chemical shifts of C-3a and C-7a, the bridgehead carbons, are also diagnostic.

The differentiation between the 1H- and 2H-isomers of substituted indazoles is often facilitated by ¹³C NMR, as the chemical shifts of the pyrazole (B372694) ring carbons, particularly C-3, are known to differ significantly between the two tautomers. nih.gov

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C-3 | ~135 |

| C-3a | ~120-125 |

| C-4 | Highly deshielded due to NO₂ |

| C-5 | Deshielded due to Br |

| C-6 | - |

| C-7 | Deshielded due to Br |

| C-7a | - |

This table provides hypothetical ¹³C NMR data for this compound based on general principles and data for related compounds. Actual values may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less commonly used, technique for probing the nitrogen atoms within a molecule. For indazole derivatives, ¹⁵N NMR can be particularly insightful for distinguishing between the N-1 and N-2 tautomers. nih.gov The chemical shifts of the pyrazole nitrogen atoms (N-1 and N-2) are highly sensitive to their chemical environment and bonding.

In this compound, the ¹⁵N NMR spectrum would show distinct signals for the two nitrogen atoms of the pyrazole ring and the nitrogen of the nitro group. The chemical shifts would provide valuable information for confirming the tautomeric form and for studying electronic effects within the heterocyclic ring. The difference in chemical shifts between N-1 and N-2 is typically much larger in the 1H-indazole isomer compared to the 2H-indazole isomer, providing a clear method for their differentiation. nih.gov

Advanced 2D NMR Experiments (COSY, NOESY, HSQC, HMBC, DEPT)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of substituted indazoles.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu While in a molecule like this compound with an isolated H-6 proton, COSY would be of limited use for the aromatic region, it would be crucial for assigning protons in any attached side chains.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the three-dimensional structure. This can be useful for determining the relative orientation of substituents.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the known proton assignments. For example, the signal for the H-6 proton would correlate with the C-6 carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is a powerful tool for piecing together the molecular skeleton. For instance, the H-6 proton in this compound would be expected to show correlations to C-4, C-5, C-7, and C-7a, providing definitive evidence for its position. The NH proton would also show key correlations to C-3 and C-7a.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed. This simplifies the ¹³C NMR spectrum and aids in the assignment of carbon types.

Solid-State NMR (CPMAS) Techniques for Crystalline Forms

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), allows for the study of molecules in their crystalline form. This is especially important for compounds that are poorly soluble or for studying polymorphism. The chemical shifts in ssNMR can differ from those in solution due to packing effects and the absence of solvent interactions. nih.gov For this compound, CPMAS NMR could provide insights into the crystal structure and intermolecular interactions, such as hydrogen bonding involving the NH group, in the solid state. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR provides a wealth of information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms (including hydrogens) can be determined.

For this compound, an X-ray crystal structure would provide:

Unambiguous confirmation of the connectivity : It would definitively show the positions of the bromo and nitro substituents on the indazole ring.

Precise bond lengths and angles : This data provides insight into the electronic effects of the substituents on the geometry of the indazole ring.

Tautomer confirmation : The location of the hydrogen atom on either N-1 or N-2 would be unequivocally determined, confirming the tautomeric state in the solid phase.

Intermolecular interactions : The crystal packing would reveal details about hydrogen bonding, halogen bonding, and π-π stacking interactions, which govern the solid-state properties of the material.

The combination of comprehensive NMR analysis and single-crystal X-ray diffraction provides a powerful and complementary approach to the complete and confident structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of organic molecules. For nitroindazole derivatives, this technique provides crucial information for confirming their identity and structural integrity. While specific mass spectrometry data for this compound is not extensively detailed in publicly available literature, analysis of related compounds offers valuable insights into the expected fragmentation behavior.

In the mass spectra of similar 1-aryl-5-nitro-1H-indazoles, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the synthesized compound. For instance, derivatives such as 1-(4-chlorophenyl)-5-nitro-1H-indazole and 1-(4-cyanophenyl)-5-nitro-1H-indazole show clear molecular ion peaks at m/z 273 and 264, respectively. The fragmentation of these compounds often involves the loss of the nitro group (NO₂) and subsequent cleavage of the indazole ring system. For this compound, the presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, providing a clear signature for its identification.

Table 1: Illustrative Mass Spectrometry Data for Related Nitroindazole Derivatives

| Compound | Molecular Formula | Calculated m/z | Observed M⁺ |

| 1-(4-chlorophenyl)-5-nitro-1H-indazole | C₁₃H₈ClN₃O₂ | 273.03 | 273 |

| 1-(4-cyanophenyl)-5-nitro-1H-indazole | C₁₄H₈N₄O₂ | 264.06 | 264 |

| 3-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.05 | 177 |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For various 5-nitro-1H-indazole derivatives, these bands are consistently observed in the regions of 1509-1535 cm⁻¹ (asymmetric) and 1327-1344 cm⁻¹ (symmetric). The N-H stretching vibration of the indazole ring usually appears as a broad band in the region of 3100-3400 cm⁻¹. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 2: Characteristic Infrared Absorption Frequencies for Nitroindazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1509 - 1535 |

| Nitro (NO₂) | Symmetric Stretch | 1327 - 1344 |

| N-H | Stretch | 3100 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as nitroindazoles. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π → π* and n → π* transitions.

The position of the absorption bands is influenced by the nature and position of the substituents on the indazole ring. The nitro group, being a strong chromophore and an electron-withdrawing group, significantly affects the electronic absorption spectrum. In related nitro-substituted indazole compounds, absorption maxima are typically observed in the range of 250-400 nm. The introduction of bromine atoms may cause a bathochromic (red) shift in the absorption maxima due to their auxochromic effect. The specific absorption wavelengths and molar absorptivity values are crucial for the quantitative analysis and characterization of these compounds.

Computational and Theoretical Investigations of 5,7 Dibromo 4 Nitro 1h Indazole and Indazole Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and stability of heterocyclic compounds like indazoles. These methods allow for the detailed exploration of molecular properties that are often difficult or impossible to measure experimentally.

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometrical optimization calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), identify the lowest energy conformation of the molecule. For 5,7-Dibromo-4-nitro-1H-indazole, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

The planarity of the indazole ring system is a key feature. In a related compound, 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole, the fused-ring system was found to be nearly planar. nih.gov It is expected that this compound would also possess a largely planar bicyclic core. The orientation of the nitro group relative to the ring is also of significant interest. Computational studies on nitroaromatic compounds often reveal a slight twist of the nitro group out of the plane of the aromatic ring to minimize steric strain, a feature that would be accurately predicted by geometrical optimization.

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical calculations at the B3LYP/6-311++G(d,p) level, for example, have provided a sound basis for experimental NMR observations in a study of various nitro-indazole derivatives. nih.gov

For this compound, this method could predict the ¹H and ¹³C chemical shifts. The presence of the electron-withdrawing nitro group and the two bromine atoms would significantly influence the electronic environment of the ring protons and carbons, leading to characteristic shifts. For instance, studies on N-alkylated nitroindazoles show that a nitro group at position 4, 6, or 7 causes a significant downfield shift for the ortho protons. researchgate.net Therefore, in this compound, the proton at C6 would be expected to show a notable downfield shift due to the influence of the adjacent nitro group at C4 and the bromine at C5. The accuracy of these predictions is typically validated by comparing the calculated shifts with experimentally measured spectra, often showing excellent correlation. nih.gov

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Representative Nitroindazole (Note: This is an example table based on general findings for nitroindazoles, as specific data for this compound is not available.)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-3 | 8.30 | 8.25 | 0.05 |

| H-5 | 7.80 | 7.78 | 0.02 |

| H-6 | 8.50 | 8.55 | -0.05 |

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on one of the two nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Computational chemistry is a powerful tool for determining the relative stability of these tautomers. researchgate.netbldpharm.com

For the parent indazole molecule, calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net For instance, MP2/6-31G** calculations indicate the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov This preference for the 1H form is generally maintained in substituted indazoles. researchgate.net The substituents on the benzene (B151609) ring, such as the bromo and nitro groups in this compound, would modulate the electronic structure and could influence the energy difference between the tautomers, but the 1H-form is still expected to be the predominant species. DFT calculations can precisely quantify this energy difference, providing insight into the equilibrium population of each tautomer in various conditions.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides invaluable insights into how chemical reactions occur by mapping the entire reaction pathway. This involves calculating the energies of reactants, transition states, intermediates, and products. Such studies have been applied to understand the synthesis and functionalization of indazoles.

For example, the synthesis of 2H-indazoles from azobenzenes and aldehydes catalyzed by Rhodium(III) has been investigated computationally. These studies help to understand the role of the catalyst and the sequence of bond-forming and bond-breaking events. nih.gov Similarly, the mechanism of the addition of formaldehyde (B43269) to nitro-indazoles has been explored, clarifying why certain isomers are formed preferentially. nih.gov For a molecule like this compound, computational methods could be used to predict its reactivity in various transformations, such as nucleophilic aromatic substitution or further electrophilic attack, by calculating the activation barriers for different potential reaction pathways.

Molecular Modeling and Simulation Approaches in Indazole Chemistry

Beyond static quantum chemical calculations, molecular modeling encompasses a range of techniques, including molecular dynamics (MD) simulations, to study the behavior of molecules over time. MD simulations are particularly useful for understanding how indazole derivatives interact with biological macromolecules, such as proteins. Current time information in Pasuruan, ID.nih.gov

In a typical MD study, the indazole derivative is placed in a simulated environment (e.g., a box of water molecules) along with its target protein. The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a period, often nanoseconds to microseconds. This provides a dynamic picture of the binding process, revealing key interactions, conformational changes, and the stability of the ligand-protein complex. For example, MD simulations have been used to study indazole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and hypoxia-inducible factor-1α (HIF-1α), showing the stability of the compounds within the enzyme's active site. nih.govCurrent time information in Pasuruan, ID.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by developing a mathematical model that relates physicochemical or structural descriptors of the molecules to their activity.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their inhibitory activity against targets like HIF-1α. nih.gov These models use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. The resulting models can be visualized as contour maps, highlighting regions where bulky groups or specific electronic properties increase or decrease biological activity.

Given that this compound is a nitroaromatic compound, QSAR studies on this class of molecules are also highly relevant. nih.gov Such studies often use descriptors like the energy of the lowest unoccupied molecular orbital (E_LUMO) and hydrophobicity (log P) to predict properties like toxicity or mutagenicity. researchgate.net A QSAR model for a series of compounds including this compound could help in predicting its biological profile and in designing new, more potent, or safer derivatives.

Table 2: Example of Descriptors Used in a QSAR Model for Nitroaromatic Compounds (This table is illustrative of the types of data used in QSAR studies.)

| Descriptor | Definition | Role in Model |

|---|---|---|

| log P | Octanol-water partition coefficient | Represents hydrophobicity |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| Dipole Moment | Measure of molecular polarity | Influences intermolecular interactions |

Reactivity Profiles and Chemical Transformations of 5,7 Dibromo 4 Nitro 1h Indazole and Substituted Indazoles

Nucleophilic and Electrophilic Substitution Reactions on the Halogenated and Nitrated Indazole Core

The reactivity of the 5,7-dibromo-4-nitro-1H-indazole core towards substitution reactions is highly polarized. The presence of the strongly electron-withdrawing 4-nitro group deactivates the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution, making such reactions challenging. Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where the bromine atoms can act as leaving groups. nih.govyoutube.com

Nucleophilic Aromatic Substitution (SNAr):

The bromine atoms at positions 5 and 7 are susceptible to displacement by various nucleophiles. The SNAr mechanism is facilitated by the presence of the ortho/para-directing nitro group, which stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. nih.gov Reactions with nucleophiles such as amines, alkoxides, and thiols can lead to mono- or di-substituted products. mdpi.com The regioselectivity of the substitution can often be controlled by carefully choosing the reaction conditions, such as temperature and the stoichiometry of the nucleophile. For instance, in related di-bromo heterocyclic systems, selective mono-substitution can be achieved at room temperature, while di-substitution often requires heating. mdpi.com The use of bases like triethylamine (B128534) (Et₃N) is common to neutralize the HBr formed during the reaction. mdpi.com

A general scheme for SNAr on this compound is as follows:

Mono-substitution: Reaction with one equivalent of a nucleophile (Nu-H) can selectively replace one of the bromine atoms.

Di-substitution: Using an excess of the nucleophile and/or harsher conditions can lead to the replacement of both bromine atoms.

The development of SNAr reactions in aqueous media using benign additives like hydroxypropyl methylcellulose (B11928114) (HPMC) represents a green chemistry approach applicable to these transformations. researchgate.net

Electrophilic Aromatic Substitution:

Further electrophilic substitution on the this compound ring is generally unfavorable. The indazole ring itself can undergo electrophilic substitutions like halogenation and nitration. chemicalbook.com However, the cumulative electron-withdrawing effects of the 4-nitro group and the two bromine atoms render the aromatic ring highly electron-deficient and thus, strongly deactivated towards electrophiles. While the bromination of 4-nitroindazole to yield 3-bromo-4-nitro-1H-indazole has been reported, demonstrating that substitution on a nitro-indazole is possible, the heavily substituted nature of the target compound makes further substitution reactions unlikely without extreme conditions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for C-C and C-N Bond Formation

The bromine atoms at the C5 and C7 positions of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation. These reactions are fundamental for the synthesis of complex indazole derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is one of the most widely used methods for this purpose, coupling the bromo-indazole with various aryl or heteroaryl boronic acids or esters. beilstein-journals.org This palladium-catalyzed reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent. beilstein-journals.org Studies on related 4-substituted-7-bromo-1H-indazoles have shown that C7 arylation proceeds efficiently. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. mdpi.com For instance, catalysts like PdCl₂(dppf) have proven effective in the Suzuki coupling of bromoindazoles. mdpi.com Unprotected NH-indazoles can be successfully used in these couplings, although the presence of the free N-H group can sometimes inhibit the palladium catalyst. acs.org

| Catalyst | Ligand | Base | Solvent | Notes | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Phenanthroline | Ag₂CO₃ / NaOH | Not Specified | Used for C7 oxidative arylation of 4-nitro-1H-indazole. | researchgate.net |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ or Cs₂CO₃ | DMF | Initial trials for Suzuki coupling of 7-bromo-4-sulfonamido-1H-indazole. | nih.gov |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | Found to be the best catalyst for coupling of 5-bromoindazoles, giving high yields in short reaction times. | mdpi.com |

| Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | General conditions for Stille coupling. | commonorganicchemistry.com |

Stille and Negishi Coupling:

Similar to Suzuki coupling, the Stille reaction (using organotin reagents) and the Negishi reaction (using organozinc reagents) are also effective for C-C bond formation at the halogenated positions. The general mechanism for these reactions also involves oxidative addition, transmetalation, and reductive elimination steps. beilstein-journals.orgcommonorganicchemistry.com These methods expand the scope of accessible structures from the this compound precursor.

Reduction Reactions of the Nitro Group and Other Functional Groups

The reduction of the nitro group at the C4 position to an amino group is a key transformation, as it provides a new site for further functionalization and significantly alters the electronic properties of the indazole ring. researchgate.net The resulting 4-amino-5,7-dibromo-1H-indazole is a valuable intermediate for the synthesis of biologically active compounds. nih.gov

Several reagents are commonly employed for the reduction of aromatic nitro groups, with the choice often depending on the presence of other sensitive functional groups. commonorganicchemistry.com

Stannous Chloride (SnCl₂): Anhydrous stannous chloride in alcoholic solvents is a widely used and effective method for reducing nitroindazoles. researchgate.netnih.govresearchgate.net It is a mild reagent that can often be used without affecting other reducible groups. commonorganicchemistry.com However, workup procedures can sometimes be complicated by the precipitation of tin salts. reddit.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a very common and efficient method for nitro group reduction. commonorganicchemistry.com A key consideration for this compound is the potential for simultaneous dehalogenation (removal of the bromine atoms). To avoid this, catalysts like Raney Nickel can sometimes be used as an alternative. commonorganicchemistry.com

| Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| SnCl₂ (anhydrous) | Ethanol / Other Alcohols | Efficient for reducing nitroindazoles; can sometimes lead to substitution by the alcohol solvent at activated positions. | researchgate.netresearchgate.net |

| H₂ / Pd/C | Various (e.g., EtOAc, EtOH) | Highly efficient standard method; risk of dehalogenation of the bromo-substituents. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Various | Often used to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | - | Mild method, often tolerant of other functional groups. | commonorganicchemistry.com |

| Na₂S | - | Useful when hydrogenation or acidic conditions are not compatible; can offer selectivity. | commonorganicchemistry.com |

Diversification through Functional Group Interconversions

The strategic position of the nitro and bromo groups allows for extensive diversification through functional group interconversions (FGI). The initial transformations—cross-coupling of the bromines and reduction of the nitro group—pave the way for a multitude of subsequent reactions.

The 4-amino group, obtained from the reduction of the 4-nitro group, is a versatile functional handle. It can undergo a wide range of reactions typical of anilines, including:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This has been demonstrated in the synthesis of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide derivatives following a nitro group reduction. researchgate.net

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other substituents (e.g., -OH, -CN, -halogens).

Alkylation/Arylation: Formation of secondary or tertiary amines through reactions with alkyl or aryl halides.

Furthermore, the NH group of the indazole ring itself can be functionalized. For example, nitro-1H-indazoles react with formaldehyde (B43269) in acidic conditions to yield (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov Regioselective N-alkylation of the indazole core is also a critical tool for diversification, with the position of substitution (N1 vs. N2) being influenced by both steric and electronic effects of the ring substituents and the reaction conditions used. beilstein-journals.orgnih.gov

Investigations of Ring-Opening and Rearrangement Pathways

While the indazole ring is generally stable, ring-opening and rearrangement reactions can occur under specific conditions, particularly with highly activated or strained systems. For this compound, there is limited direct literature on such pathways. However, studies on related nitro-heterocycles provide some insight into potential reactivity.

For example, the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions has been shown to proceed via a ring-opened intermediate. nih.gov Similarly, ring-opening of 6-nitrobenzothiazole (B29876) with methoxide (B1231860) has been studied kinetically. rsc.org These reactions, often classified under the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closing), typically require a highly electron-deficient ring and a nucleophile attacking a position that facilitates ring cleavage.

Another potential reaction involves the decomposition of N1-substituted derivatives. For instance, (1H-indazol-1-yl)methanol derivatives, formed from the reaction of indazoles with formaldehyde, can partially decompose back to the starting indazole upon heating in water. nih.gov This represents a reversion rather than a rearrangement of the core structure. While no specific ring-opening or rearrangement pathways are documented for this compound, its highly substituted and electron-deficient nature suggests that such transformations could be plausible under forcing nucleophilic or basic conditions.

Q & A

Q. What are the optimized synthetic routes for 5,7-Dibromo-4-nitro-1H-indazole, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Introduce the nitro group via nitration of a pre-functionalized indazole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Step 2 : Bromination using N-bromosuccinimide (NBS) or Br₂ in polar aprotic solvents (e.g., DMF) at 60–80°C to achieve regioselective bromination at the 5- and 7-positions .

- Key Considerations : Excess brominating agents may lead to over-bromination; monitor via TLC. Yields typically range from 20–40% after recrystallization (e.g., DMF for impurity removal) .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ ~8–9 ppm) and carbons adjacent to electron-withdrawing groups (nitro: δ ~140–150 ppm) .

- X-ray Crystallography : Use SHELXT/SHELXL for space-group determination and refinement. The nitro group’s planarity and bromine positions are critical for validating the structure .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Techniques :

- Recrystallization : DMF or ethanol-water mixtures remove isomers (e.g., 6-nitro derivatives) due to solubility differences .

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for small-scale purification.

- Challenges : Nitro groups may cause column degradation; pre-saturate silica with 5% acetic acid to mitigate .

Q. How does the nitro group influence the reactivity of this compound in substitution reactions?

- Mechanistic Insight :

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

- Strategies :

- Protecting Groups : Temporarily protect the nitro group (e.g., reduction to amine, followed by acetylation) to alter electronic effects .

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, enabling controlled lithiation and subsequent quenching with electrophiles .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Case Study :

- If DFT calculations predict a planar nitro group but X-ray data show slight distortion, re-evaluate computational models (e.g., use B3LYP-D3 to account for dispersion forces) .

- Cross-validate NMR shifts with software like ACD/Labs or MestReNova, adjusting for solvent effects (e.g., DMSO vs. CDCl₃) .

Q. What crystallographic software and parameters are optimal for refining the structure of this compound?

Q. How can the biological activity of this compound be evaluated in kinase inhibition assays?

- Protocol :

- In vitro Assays : Use ADP-Glo™ kinase assay kits with recombinant kinases (e.g., JAK2 or EGFR).

- Dose-Response : Test concentrations from 1 nM–100 µM; IC₅₀ values <10 µM suggest therapeutic potential .

- Controls : Compare with known inhibitors (e.g., staurosporine) and validate via Western blot for phosphorylation status .

Q. What thermal stability data are critical for handling this compound in high-temperature reactions?

- Analytical Methods :

- TGA/DSC : Decomposition onset ~200°C; avoid heating above 150°C in reflux reactions .

- Safety : Store at 2–8°C in amber vials to prevent nitro group photodegradation .

Q. How do bromine and nitro substituents synergistically affect the compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.